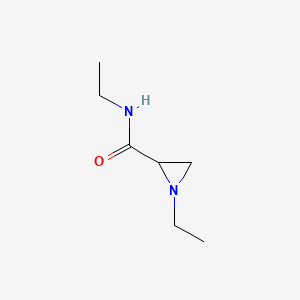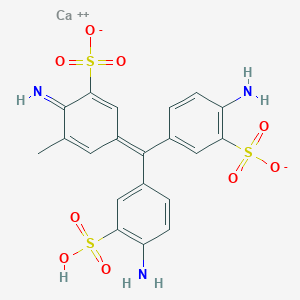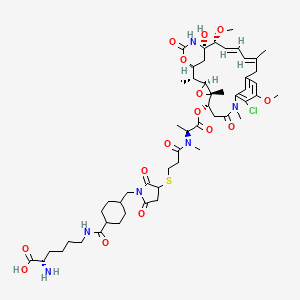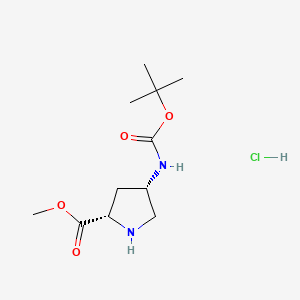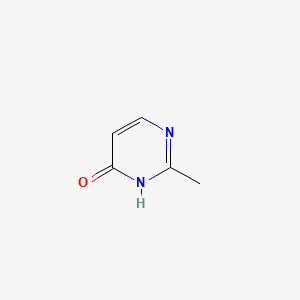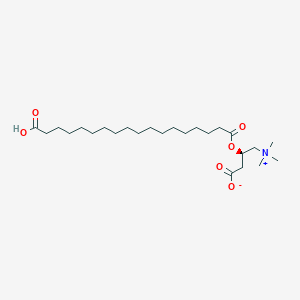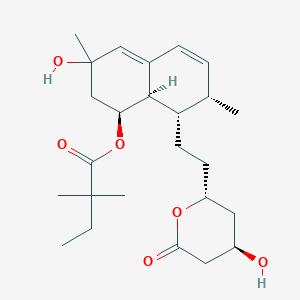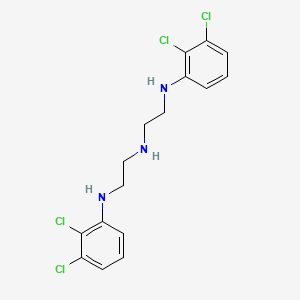
Aripiprazole Impurity 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aripiprazole Impurity 17, also known as Aripiprazole Dimer, is a compound with the molecular formula C16H17Cl4N3 . It is used as a working standard or secondary reference standard .
Synthesis Analysis
The synthesis of Aripiprazole and its potential impurities has been described in several studies . The impurities are formed during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2 (1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride to form Aripiprazole .Molecular Structure Analysis
The molecular structure of Aripiprazole Impurity 17 can be analyzed using various techniques such as Gaussian 16 and Crystal Explorer 17 . These tools can calculate the molecular surface electrostatic potential of the compound and analyze the intermolecular interaction sites .Chemical Reactions Analysis
The chemical reactions involving Aripiprazole and its impurities have been studied . The impurities are formed during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2 (1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of Aripiprazole Impurity 17 can be analyzed using various techniques . The compound’s conformational and cohesive energies can be calculated, and its behavior in water can be simulated .Wissenschaftliche Forschungsanwendungen
Application 1: Enhanced Solubility and Stability of Aripiprazole
- Summary of the Application: This study aimed to improve the solubility and stability of the antipsychotic drug Aripiprazole, which has minimal and idiosyncratic oral bioavailability to treat schizophrenia .
- Methods of Application: Binary and ternary inclusion complexes were formed with Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine (LA) as solubility enhancers. Physical mixing and lyophilization were used in different molar ratios .
- Results: The addition of HPβCD and LA inclusion complexes enhanced the stability of Aripiprazole, in contrast to the binary formulations and ternary formulations prepared by physical mixing and solvent evaporation .
Application 2: Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization
- Summary of the Application: This study evaluated the performance of counterion screening methods and proposed and validated novel approaches to virtual solvent screening for multicomponent crystal system (MCC) crystallization .
- Methods of Application: Using the ΔpK a rule, 10 acid counterions were selected for experimental Aripiprazole (APZ) salt screening using 10 organic solvents .
- Results: Experimental APZ salt screening resulted in a total of eight MCCs which included glucuronate, mesylate, oxalate, tartrate, salicylate and mandelate .
Application 3: Hydration Mechanism and Its Effect on the Solubility of Aripiprazole
- Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug .
- Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1 .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Application 4: Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole
- Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole .
- Methods of Application: The specific methods of application are not available in the search results. For detailed methods, please refer to the original research article .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Application 5: Hydration Mechanism and Its Effect on the Solubility of Aripiprazole
- Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug .
- Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1 .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Application 6: Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole
- Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole .
- Methods of Application: The specific methods of application are not available in the search results. For detailed methods, please refer to the original research article .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

